OICR-8268

Targeted protein degradation DCAF1 ligand discovery Surface plasmon resonance

Select OICR-8268 for DCAF1-based PROTACs where nanomolar affinity is essential. Its 38 nM Kd ensures robust ternary complex formation, supported by a co-crystal structure (PDB 8F8E) for rational linker design. This is a critical tool for exploring non-CRBN/VHL E3 ligase platforms and for validating DCAF1 engagement via CETSA. Differentiates from generic pyrazole carboxamides due to validated DCAF1 binding.

Molecular Formula C19H14Cl2F2N4O2
Molecular Weight 439.2 g/mol
Cat. No. B11935679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOICR-8268
Molecular FormulaC19H14Cl2F2N4O2
Molecular Weight439.2 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(CC(=O)N)NC(=O)C2=C(NN=C2)C3=C(C=C(C=C3)Cl)F)Cl)F
InChIInChI=1S/C19H14Cl2F2N4O2/c20-10-2-3-11(15(23)6-10)18-12(8-25-27-18)19(29)26-16(7-17(24)28)9-1-4-14(22)13(21)5-9/h1-6,8,16H,7H2,(H2,24,28)(H,25,27)(H,26,29)/t16-/m0/s1
InChIKeyIPDMIUDPUBUHSU-INIZCTEOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

OICR-8268 (3P-N-pyrazole-carboxamide) – DCAF1 Ligand Procurement Guide for Targeted Protein Degradation Research


(3P)-N-[(1S)-3-amino-1-(3-chloro-4-fluorophenyl)-3-oxopropyl]-3-(4-chloro-2-fluorophenyl)-1H-pyrazole-4-carboxamide, also known as OICR-8268, is a synthetic small-molecule ligand that reversibly binds the WD40 repeat (WDR) domain of DCAF1 (DDB1- and CUL4-associated factor 1) . It was discovered through structure-guided optimization from a DNA-encoded library (DEL) hit and represents a well-validated chemical tool for DCAF1 recruitment in targeted protein degradation (TPD) applications [1]. The compound is supplied with a purity of >98% or 99.23% by multiple vendors under catalog numbers such as HY-149935 .

Why Substituting OICR-8268 with Unvalidated Pyrazole Analogs Compromises DCAF1-Based Degrader Outcomes


The DCAF1 WDR domain binding pocket is highly sensitive to subtle structural variations. The parent DEL hit (Z1391232269) exhibited an SPR KD of 11 μM, whereas optimized OICR-8268 achieves 38 nM—a 289-fold improvement in affinity driven by specific chloro-fluoro substitution patterns and stereochemistry [1]. Other pyrazole-4-carboxamide analogs reported in the literature target distinct kinases such as Aurora A/B or RET, with no demonstrated DCAF1 engagement [2]. Generic substitution with unvalidated pyrazole carboxamides risks complete loss of DCAF1 recruitment, failure to form ternary complexes, and absence of cellular target engagement as measured by CETSA. The co-crystal structure (PDB 8F8E) confirms that OICR-8268 occupies the central cavity of the DCAF1 WDR domain with specific hydrogen-bonding interactions that are unlikely to be recapitulated by close-in analogs without explicit validation [3].

OICR-8268 Quantitative Comparative Evidence: Procurement-Relevant Differentiation Data


OICR-8268 Affinity Optimization: 289-Fold Improvement Over Parent DEL Hit

OICR-8268 was derived via structure-guided optimization from a DEL screening hit (Z1391232269). The parent compound exhibited an SPR KD of 11 μM [1]. Following iterative medicinal chemistry optimization, OICR-8268 achieved an SPR KD of 38 nM—a 289-fold improvement in binding affinity [1].

Targeted protein degradation DCAF1 ligand discovery Surface plasmon resonance

OICR-8268 Orthogonal Affinity Validation: SPR vs. ITC Measurement Consistency

OICR-8268 binding affinity to the DCAF1 WDR domain has been validated using orthogonal biophysical methods. SPR measurements yield a KD of 38 nM , while isothermal titration calorimetry (ITC) yields a KD of 278 nM . The consistency across independent techniques confirms robust, reproducible binding that is not assay-dependent. In contrast, unvalidated DCAF1 ligand candidates such as compound I-653 lack published orthogonal validation data and report only single-method DC50 ranges (10–100 nM) without direct KD comparators .

Biophysical characterization Isothermal titration calorimetry Ligand binding validation

OICR-8268 Cellular Target Engagement: CETSA EC50 = 10 μM

OICR-8268 demonstrates confirmed intracellular target engagement with DCAF1 as measured by cellular thermal shift assay (CETSA), yielding an EC50 of 10 μM . This cellular activity distinguishes OICR-8268 from alternative DCAF1 ligands that lack published cellular engagement data. The parent DEL hit Z1391232269, with its 11 μM SPR KD, would be expected to show negligible or undetectable cellular engagement due to insufficient binding affinity [1].

Cellular thermal shift assay Target engagement Intracellular binding

OICR-8268 Structural Validation: 1.55 Å Co-Crystal Structure with DCAF1 WDR Domain

The binding mode of OICR-8268 is unambiguously defined by a high-resolution co-crystal structure with the DCAF1 WDR domain (PDB ID: 8F8E, resolution: 1.55 Å) [1]. The structure reveals OICR-8268 occupying the central cavity of the WD40 β-propeller with specific hydrogen-bonding interactions. In contrast, unvalidated DCAF1 ligands such as compound I-653 and OICR-41103 (a later derivative) lack publicly deposited co-crystal structures with full atomic coordinates [2]. The absence of structural data for comparator ligands precludes rational PROTAC linker design and structure-activity relationship optimization.

X-ray crystallography Structure-based drug design Binding mode characterization

OICR-8268 E3 Ligase Selectivity: DCAF1-Specific Recruitment vs. CRBN/VHL Systems

OICR-8268 binds selectively to the DCAF1 WDR domain with no reported cross-reactivity to CRBN, VHL, or other E3 ligase receptors [1]. In contrast, widely used E3 ligands such as thalidomide analogs (CRBN, KD in low μM range) and VHL ligands (VH032, KD ~185 nM) recruit different E3 ligases with distinct tissue expression profiles and substrate specificities [2]. DCAF1-based PROTACs enable degradation of targets not susceptible to CRBN- or VHL-mediated ubiquitination, expanding the accessible proteome for TPD applications.

E3 ligase recruitment PROTAC platform diversity DCAF1 selectivity

OICR-8268 Serves as Parent Scaffold for Next-Generation DCAF1 Chemical Probes

OICR-8268 has been formally adopted as the parent scaffold for next-generation DCAF1 chemical probes. The recently reported probe OICR-41103 was directly derived from OICR-8268 through structure-guided optimization, demonstrating potent, selective, and cell-active DCAF1 engagement with the ability to displace lentiviral Vpr protein [1]. This establishes OICR-8268 as the foundational compound in the DCAF1 ligand chemotype series. No alternative DCAF1 ligand scaffold has demonstrated comparable downstream probe development or has been designated as a Chemical Probes Portal-recommended tool compound [2].

Chemical probe development Structure-activity relationship Scaffold optimization

OICR-8268 Optimal Use Cases: Evidence-Backed Application Scenarios for Procurement


DCAF1-Based PROTAC Development Requiring High-Affinity E3 Recruitment

OICR-8268 is the optimal E3 ligand choice for designing DCAF1-recruiting PROTACs when nanomolar binding affinity is required. The SPR KD of 38 nM [1] ensures efficient ternary complex formation with target proteins. The co-crystal structure (PDB 8F8E) provides precise exit vector information from the pyrazole group for rational linker attachment [2], while the CETSA EC50 of 10 μM confirms cellular target engagement . This combination of high-affinity binding, structural data, and cellular validation is not available for any alternative DCAF1 ligand.

Expanding E3 Ligase Platform Diversity Beyond CRBN and VHL Systems

For research programs seeking to degrade targets resistant to CRBN- or VHL-mediated ubiquitination, OICR-8268 enables recruitment of the DCAF1 E3 ligase—a distinct platform with unique substrate specificity and tissue expression [1]. This is particularly valuable when CRBN-based degraders fail due to low cereblon expression in target tissues or when VHL-based degraders show inadequate cellular permeability. DCAF1-based PROTACs represent an orthogonal degradation mechanism that may overcome resistance to existing E3 platforms [1].

Antiviral Research Targeting HIV Vpr-DCAF1 Interaction Disruption

OICR-8268 binds to the same DCAF1 WDR central pocket that is hijacked by HIV-1 Vpr protein to induce degradation of host antiviral factors such as SAMHD1 and UNG2 [1]. This binding site overlap establishes OICR-8268 as a validated starting point for developing Vpr-competitive antagonists. The derived probe OICR-41103 has been shown to effectively displace Vpr from DCAF1 in both biochemical and cellular settings [1], validating this chemotype for antiviral therapeutic development.

Cellular Target Engagement Studies Requiring Validated Positive Control

OICR-8268 provides a well-characterized positive control for cellular thermal shift assays (CETSA) measuring DCAF1 engagement, with a published EC50 of 10 μM [1]. This enables researchers to establish assay conditions, validate DCAF1 detection reagents, and benchmark novel DCAF1 ligands in cell-based screening campaigns. The orthogonal biophysical validation (SPR and ITC) and co-crystal structure [2] further support its use as a reference compound for assay development and quality control.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for OICR-8268

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.